molecular formula C26H23ClN2O3 B4014996 3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B4014996
M. Wt: 446.9 g/mol
InChI Key: ALLHTRHSEXYSHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves a condensation reaction of 5-phenylcyclohexane-1,3-dione, o-phenylenediamine, and benzaldehydes. This synthesis pathway is typical for dibenzo-1,4-diazepin-1-one derivatives, characterized by IR, MS, 1H NMR, and elemental analysis for confirmation (Wang et al., 2014).

Molecular Structure Analysis

The crystal structure of this compound has been determined through X-ray single-crystal diffraction, providing insight into its three-dimensional conformation. The molecular structure showcases the characteristic features of dibenzo-1,4-diazepin-1-ones, with the presence of a 3-phenyl group adding complexity to its geometry (Wang et al., 2014).

Chemical Reactions and Properties

Dibenzo-1,4-diazepin-1-ones undergo various chemical reactions, including condensation and cyclization, which are crucial for synthesizing novel derivatives with potential biological activities. These reactions are facilitated by specific conditions and reactants, yielding a diverse range of compounds with different substituents (Cortéas et al., 2004).

Physical Properties Analysis

The physical properties of 3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one and related compounds include their solid-state characteristics, solubility, and melting points. These properties are influenced by the molecular structure and substituents of the compound, affecting its stability and reactivity (Wang et al., 2014).

Chemical Properties Analysis

The chemical properties of dibenzo-1,4-diazepin-1-ones, including this compound, are determined by their functional groups, such as the hydroxy and methoxy phenyl groups. These groups influence the compound's reactivity, including its susceptibility to further chemical modifications and its interactions with biological targets. The electron impact fragmentation of these compounds has been studied, revealing specific patterns that help understand their chemical behavior (Arellano et al., 1982).

Mechanism of Action

If this compound behaves similarly to other benzodiazepines, it would likely act on the central nervous system, possibly as a tranquilizer. Benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

As with any compound, the safety and potential hazards would depend on a variety of factors including the dose, the route of exposure, and the individual’s health status. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential future directions for research on this compound could include studying its pharmacological activity, exploring its potential uses in medicine, and developing methods for its synthesis .

properties

IUPAC Name

9-(2-chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c1-32-24-14-15(10-11-22(24)30)26-25-21(28-19-8-4-5-9-20(19)29-26)12-16(13-23(25)31)17-6-2-3-7-18(17)27/h2-11,14,16,26,28-30H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLHTRHSEXYSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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